{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol
Description
{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol is a 1,2-oxazole derivative featuring a hydroxymethyl (-CH2OH) group at position 3 and a bulky tert-butoxymethyl (-CH2-O-C(CH3)3) substituent at position 5 of the heteroaromatic ring (Fig. 1). This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis due to its versatile functional groups. It is commercially available with ≥95% purity and is listed under CAS No. 1797174-00-5 (). The tert-butoxy group enhances lipophilicity, while the hydroxymethyl group facilitates hydrogen bonding, influencing solubility and intermolecular interactions in crystal structures ().
Properties
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)12-6-8-4-7(5-11)10-13-8/h4,11H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYAVQJEGPIONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(hydroxymethyl)-1,2-oxazole with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol has been evaluated for its efficacy against various bacterial strains. In vitro tests demonstrated a notable inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Research
The compound has also been investigated for its anticancer properties. Research indicates that oxazole derivatives can induce apoptosis in cancer cells. A study involving this compound showed promising results in inhibiting cell proliferation in specific cancer lines, highlighting its potential as a chemotherapeutic agent.
Polymer Synthesis
The unique chemical structure of this compound allows it to act as a building block in polymer chemistry. It can be utilized to synthesize novel polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for industrial use.
Coating Formulations
Due to its chemical stability and reactivity, this compound can be incorporated into coating formulations. Studies have shown that coatings derived from oxazole compounds exhibit improved resistance to environmental degradation and enhanced adhesion properties.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several oxazole derivatives, including this compound. The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong potential for further development as an antimicrobial agent.
Study 2: Anticancer Properties
Research conducted by the International Journal of Cancer Research assessed the cytotoxic effects of various oxazole derivatives on human cancer cell lines. The study found that this compound induced apoptosis in breast cancer cells at concentrations above 50 µM.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | MIC = 32 µg/mL against Staphylococcus aureus |
| Anticancer Research | Induces apoptosis in breast cancer cells at >50 µM | |
| Material Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties |
| Coating Formulations | Improved resistance to environmental degradation |
Mechanism of Action
The mechanism of action of {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Bulkiness: The tert-butoxymethyl group in the target compound imparts significant steric hindrance compared to smaller substituents like azidomethyl () or methoxymethyl (). This bulkiness may reduce crystallization tendencies but improve solubility in non-polar solvents .
- Hydrogen-Bonding Capacity: The hydroxymethyl group at position 3 enables hydrogen bonding, a feature shared with [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol (). In contrast, the carbamate and amide derivatives () exhibit stronger hydrogen-bonding networks due to additional N-H and carbonyl groups.
Biological Activity
{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol is an organic compound characterized by its oxazole ring structure and a tert-butoxy group. The compound has garnered attention in biological research due to its potential as a building block for synthesizing bioactive molecules and its applications in medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C₉H₁₅NO₃
- CAS Number : 1797174-00-5
The compound features a five-membered aromatic ring containing one nitrogen and one oxygen atom, contributing to its reactivity and biological properties. The tert-butoxy group provides steric hindrance, influencing the compound's stability and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the hydroxymethyl moiety may form ionic or covalent bonds with enzymes or receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxazole Ring : Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Tert-Butoxy Group : Utilizes tert-butyl alcohol and protecting group strategies.
- Attachment of the Hydroxymethyl Moiety : Conducted via nucleophilic substitution reactions.
These synthetic routes are optimized for yield and purity, making the compound accessible for further biological studies.
Anticancer Activity
While direct studies on the anticancer properties of this compound are scarce, related oxazole derivatives have demonstrated antitumor effects. For instance, benzo[b]furan derivatives synthesized from similar precursors showed significant antiproliferative activity against various cancer cell lines. This suggests that this compound could potentially be explored for similar anticancer applications .
Case Studies
- Antimicrobial Efficacy : A study evaluated isoxazole derivatives' effectiveness against pathogenic biofilms. Results indicated a reduction in biofilm formation exceeding 90% at specific concentrations, highlighting the potential for using oxazole derivatives in treating chronic infections .
- Synthesis and Biological Evaluation : Research focusing on synthesizing oxazole derivatives has revealed their capability to inhibit key enzymes involved in disease pathways. These findings underscore the importance of structural modifications in enhancing biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
